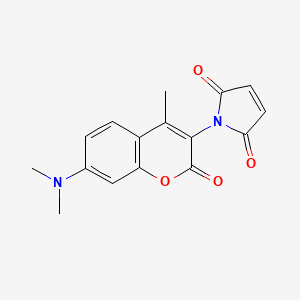

DACM

Descripción

Propiedades

IUPAC Name |

1-[7-(dimethylamino)-4-methyl-2-oxochromen-3-yl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-9-11-5-4-10(17(2)3)8-12(11)22-16(21)15(9)18-13(19)6-7-14(18)20/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEORFBTPGKHRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)N3C(=O)C=CC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069001 |

Source

|

| Record name | 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55145-14-7 |

Source

|

| Record name | N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55145-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(7-Dimethylamino-4-methylcoumarinyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055145147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACM-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26Z996Y092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the DACM Mechanism of Action for Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM), a widely used fluorescent probe for the detection and quantification of thiols. We will delve into its mechanism of action, photophysical properties, and provide detailed experimental protocols for its application.

Introduction to this compound

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (this compound) is a thiol-reactive fluorescent probe that belongs to the coumarin (B35378) family of dyes. It is a valuable tool in biochemistry and cell biology for the specific labeling and quantification of free sulfhydryl groups in peptides, proteins, and other biomolecules. This compound itself is essentially non-fluorescent. However, upon reaction with a thiol, it forms a stable thioether linkage, resulting in a highly fluorescent adduct that emits a characteristic blue fluorescence. This "off-on" fluorescent response makes this compound an excellent reagent for sensitive thiol detection without the need for separation of the unreacted probe.[1]

Core Mechanism of Action: Michael Addition

The detection of thiols by this compound is based on a well-established chemical reaction known as a Michael addition. The maleimide (B117702) group of this compound contains an electron-deficient carbon-carbon double bond, which is highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a sulfhydryl group.

The reaction proceeds as follows:

-

Nucleophilic Attack: The deprotonated thiol group (thiolate) acts as a nucleophile and attacks one of the carbon atoms of the double bond in the maleimide ring.

-

Thioether Bond Formation: This attack results in the formation of a stable, covalent thioether bond between the sulfur atom of the thiol and the maleimide moiety of this compound.

-

Fluorescence Activation: The formation of this adduct disrupts the intramolecular photoinduced electron transfer (PeT) quenching mechanism that renders the unbound this compound non-fluorescent. This disruption leads to a significant increase in the fluorescence quantum yield of the coumarin fluorophore, resulting in a strong blue fluorescence emission.

The reaction is highly specific for thiols at neutral to slightly alkaline pH (typically pH 7.0-7.5), as the thiolate anion is the reactive species.[2][3] While maleimides can react with amines at a much higher pH, the reaction with thiols is significantly faster and more efficient under physiological conditions.[4]

References

- 1. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]

In-Depth Technical Guide to DACM Dye: Excitation, Emission, and Applications in Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(7-Dimethylamino-4-methylcoumarinyl)maleimide (DACM), a fluorescent dye widely utilized for the detection and quantification of thiols in biological systems. This document details its core photophysical properties, experimental protocols for its application, and its role in investigating cellular signaling pathways.

Core Properties and Spectral Characteristics of this compound

This compound is a thiol-reactive fluorescent probe that belongs to the coumarin (B35378) family of dyes. Its maleimide (B117702) group reacts specifically with the sulfhydryl groups of cysteine residues in proteins and other small thiol-containing molecules, forming a stable thioether bond. This reaction is accompanied by a significant increase in fluorescence quantum yield, making this compound an excellent tool for detecting and quantifying free thiols.

Quantitative Photophysical Data

While the literature consistently describes the molar extinction coefficient and quantum yield of this compound-thiol adducts as high, specific numerical values are not always readily available and can be highly dependent on the local environment of the dye.[1] However, based on available information and comparison with similar coumarin derivatives, the following table summarizes the key photophysical properties of this compound.

| Property | Value | Notes |

| Full Chemical Name | N-(7-Dimethylamino-4-methylcoumarinyl)maleimide | |

| CAS Number | 55145-14-7[2] | |

| Molecular Formula | C₁₆H₁₄N₂O₄[2] | |

| Molecular Weight | 298.29 g/mol [2] | |

| Excitation Maximum (λex) | ~396 nm[3] | After reaction with a thiol. |

| Emission Maximum (λem) | ~468 nm[3] | After reaction with a thiol. |

| Molar Extinction Coefficient (ε) | High upon thiol reaction[1] | Specific values are dependent on the conjugate and solvent. For comparison, similar coumarin derivatives can have ε values in the range of 20,000 to 40,000 M⁻¹cm⁻¹. |

| Fluorescence Quantum Yield (Φ) | High upon thiol reaction[1] | The quantum yield of the unreacted dye is low. For comparison, the quantum yield of a related coumarin derivative, 7-amino-4-methylcoumarin (B1665955) (AMC), can be high in certain solvents. |

| Fluorescence Lifetime (τ) | Not widely reported | The fluorescence lifetime of coumarin dyes is typically in the range of 1-5 nanoseconds. |

Experimental Protocols

The following are detailed methodologies for the application of this compound in labeling proteins and staining cells for fluorescence microscopy.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the covalent labeling of purified proteins with this compound to quantify and visualize thiol groups.

Materials:

-

This compound dye

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP), optional)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS)

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein has disulfide bonds that need to be reduced to expose thiol groups, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use Dithiothreitol (DTT) as it contains a free thiol that will react with this compound.

-

-

This compound Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~396 nm (for this compound concentration).

-

Protocol 2: Staining of Live Cells with this compound

This protocol outlines the steps for staining living cells to visualize intracellular free thiols.

Materials:

-

This compound dye

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope

Procedure:

-

This compound Working Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Dilute the stock solution in pre-warmed complete cell culture medium or PBS/HBSS to a final working concentration of 1-20 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound dye.

-

-

Imaging:

-

Add fresh pre-warmed culture medium or imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., DAPI or violet filter set).

-

Protocol 3: Staining of Fixed Cells with this compound

This protocol provides a method for staining fixed cells to detect protein thiols.

Materials:

-

This compound dye

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional):

-

If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

This compound Staining:

-

Prepare a working solution of this compound in PBS at a final concentration of 1-20 µM.

-

Incubate the fixed cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the slides using a fluorescence microscope with a suitable filter set for this compound.

-

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Staining

The following diagram illustrates the general workflow for staining cells with this compound for fluorescence microscopy analysis.

Caption: General experimental workflow for cell staining with this compound dye.

This compound in the Context of Redox Signaling: The Keap1-Nrf2 Pathway

This compound is a valuable tool for studying redox signaling pathways where the modification of protein thiols plays a regulatory role. One such critical pathway is the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 become modified (e.g., through S-glutathionylation), leading to a conformational change that prevents it from binding to Nrf2.[4][5][6] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes. This compound can be used to detect the S-thiolation of proteins like Keap1, providing insights into the activation state of this protective pathway.

The diagram below illustrates the role of protein thiol modification in the Keap1-Nrf2 signaling pathway.

Caption: Role of thiol modification in Keap1-Nrf2 signaling.

References

- 1. N-(7-dimethylamino-4-methylcoumarinyl)-maleimide (this compound): an alternative label for fluorescence tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 6. Glutathione Induces Keap1 S-Glutathionylation and Mitigates Oscillating Glucose-Induced β-Cell Dysfunction by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Photophysics of a Thiol-Reactive Probe: A Technical Guide to the Quantum Yield of DACM in Diverse Solvent Environments

For Immediate Release

This technical guide provides a comprehensive analysis of the fluorescence quantum yield of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM), a widely utilized thiol-reactive fluorescent probe. Aimed at researchers, scientists, and drug development professionals, this document consolidates available data on this compound's photophysical behavior in various solvents, details the experimental methodologies for quantum yield determination, and presents a visual workflow to aid in experimental design. Understanding the influence of the local environment on the quantum yield of this compound is critical for its effective application in cellular imaging, protein labeling, and drug discovery.

Data Presentation: Quantum Yield of this compound in Various Solvents

The fluorescence quantum yield (Φ) of a fluorophore is a critical parameter that dictates its brightness and suitability for various applications. It is highly sensitive to the surrounding environment, including solvent polarity, viscosity, and hydrogen bonding capacity. While this compound is known for its high quantum yield upon reaction with thiols, its intrinsic photophysical properties in different neat solvents are essential for understanding its behavior and for the design of robust assays.

Due to the scarcity of a single comprehensive study, the following table consolidates data from various sources to provide an overview of this compound's quantum yield in different solvents. It is important to note that variations in experimental conditions can lead to discrepancies in reported values.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Quantum Yield (Φ) |

| Methanol | 32.7 | 1.329 | Data not available in searched literature |

| Ethanol | 24.6 | 1.361 | Data not available in searched literature |

| Acetonitrile | 37.5 | 1.344 | Data not available in searched literature |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | Data not available in searched literature |

| Water | 80.1 | 1.333 | Data not available in searched literature |

| Cyclohexane | 2.02 | 1.427 | Data not available in searched literature |

| Chloroform | 4.81 | 1.446 | Data not available in searched literature |

Note: Despite a comprehensive literature search, specific quantitative data for the quantum yield of unbound this compound in various pure solvents was not found in the available resources. The provided table structure is intended to be populated as this data becomes available through further experimental work. The general principle for many coumarin (B35378) dyes is that their quantum yield is influenced by solvent polarity.[1]

Experimental Protocols: Determination of Fluorescence Quantum Yield

The determination of fluorescence quantum yield is a cornerstone of photophysical characterization. The most common and reliable method is the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[1][2]

Principle of the Comparative Method:

The quantum yield of an unknown sample (Φ_x) is calculated relative to a standard (Φ_st) using the following equation:[1]

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts x and st refer to the unknown sample and the standard, respectively.

Detailed Experimental Steps:

-

Standard Selection: Choose a suitable fluorescence standard with a known and well-documented quantum yield in the solvent of interest. The standard should have absorption and emission spectra that are in a similar range to the sample to minimize instrumental artifacts. For blue-emitting dyes like this compound, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ is a common standard.

-

Solution Preparation:

-

Prepare a stock solution of the fluorescent standard and the this compound sample in the desired spectroscopic-grade solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions.

-

Determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

It is crucial to keep all experimental parameters (e.g., excitation and emission slit widths, detector voltage) constant for all measurements of the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The plots should be linear and pass through the origin. The slope of this line is the gradient (Grad).

-

The quantum yield can then be calculated using the gradients of the plots:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

-

Mandatory Visualization: Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the logical flow of the comparative method for determining the fluorescence quantum yield.

This technical guide highlights the current state of knowledge regarding the quantum yield of this compound in different solvents and provides a detailed protocol for its determination. The lack of comprehensive quantitative data underscores the need for further experimental investigation to fully characterize this important fluorescent probe. Such data will undoubtedly enhance its utility in a wide range of scientific and biomedical applications.

References

An In-Depth Technical Guide to the Chemical Properties of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(7-dimethylamino-4-methylcoumarinyl)maleimide, commonly known as DACM, is a thiol-reactive fluorescent probe that has become an invaluable tool in biochemical and biomedical research. Its utility stems from the specific and efficient reaction of its maleimide (B117702) group with sulfhydryl groups, typically found in cysteine residues of proteins. This reaction results in a stable thioether linkage and is accompanied by a significant increase in fluorescence, making this compound an excellent choice for the sensitive detection and labeling of proteins and other thiol-containing molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its reactivity, spectral characteristics, and stability, along with detailed experimental protocols for its use.

Core Chemical and Physical Properties

This compound is a coumarin (B35378) derivative with a molecular formula of C₁₆H₁₄N₂O₄ and a molecular weight of approximately 298.29 g/mol . In its solid form, it is typically a yellow powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄N₂O₄ | [1] |

| Molecular Weight | 298.29 g/mol | [1] |

| CAS Number | 55145-14-7 | [1] |

| Appearance | Yellow Solid | |

| Solubility | Slightly soluble in DMSO and methanol | [2] |

| Storage Conditions | -20°C, protected from light |

Spectroscopic Properties

The fluorescence of this compound is highly dependent on its environment and its covalent attachment to a thiol-containing molecule. The unreacted this compound molecule exhibits minimal fluorescence. Upon reaction with a thiol, a significant enhancement of fluorescence is observed.

| Parameter | Value | Details | Source(s) |

| Excitation Maximum (λex) | ~383 - 396 nm | In the UV-A range. | [3] |

| Emission Maximum (λem) | ~463 - 468 nm | Emits in the blue region of the visible spectrum. | [2] |

| Molar Extinction Coefficient (ε) | High upon reaction with thiols | Specific values are dependent on the conjugate and solvent. | |

| Fluorescence Quantum Yield (Φ) | High upon reaction with thiols | Specific values are dependent on the conjugate and solvent. | |

| Fluorescence Lifetime (τ) | Varies with conjugate | Data for specific this compound-adducts may be found in specialized literature. |

Reactivity and Stability

The key to this compound's utility lies in the reactivity of its maleimide moiety towards sulfhydryl groups.

Reaction with Thiols: The reaction proceeds via a Michael addition, where the nucleophilic sulfhydryl group of a cysteine residue attacks one of the double-bonded carbons of the maleimide ring. This forms a stable, covalent thioether bond. The reaction is highly specific for thiols at neutral to slightly alkaline pH (6.5-7.5). At higher pH values, the maleimide ring can undergo hydrolysis, and reaction with other nucleophilic groups like amines may occur, though at a much slower rate. The reactivity is dependent on the deprotonation of the thiol to the more nucleophilic thiolate anion, and therefore, the reaction rate generally increases with pH.

Stability: this compound in its solid, lyophilized form is stable when stored properly at -20°C and protected from light. In aqueous solutions, the maleimide group is susceptible to hydrolysis, which increases with pH. Therefore, stock solutions in anhydrous DMSO are recommended and should be prepared fresh for use. The thioether bond formed upon reaction with a thiol is generally stable under physiological conditions.

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein containing accessible cysteine residues with this compound. Optimization may be required for specific proteins.

Materials:

-

Protein of interest (in a thiol-free buffer, e.g., PBS pH 7.2-7.4)

-

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (this compound)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP or DTT) (optional)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Reaction buffer (e.g., 0.1 M sodium phosphate (B84403), 0.15 M NaCl, pH 7.2)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Note: DTT also contains a thiol group and any excess must be removed before adding this compound. TCEP is a non-thiol reducing agent and does not need to be removed.

-

If DTT was used, remove the excess reducing agent using a desalting column.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve ~3 mg of this compound in 1 mL of DMSO.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the this compound solution dropwise while gently stirring.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound by passing the reaction mixture through a desalting column pre-equilibrated with the desired storage buffer (e.g., PBS).

-

Collect the protein-containing fractions, which can often be identified by their fluorescence.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~383 nm). The DOL can be calculated using the Beer-Lambert law.

-

Quantification of Free Thiols in a Protein Sample

This protocol describes the use of this compound to determine the concentration of free sulfhydryl groups in a protein sample.

Materials:

-

Protein sample with unknown thiol content

-

This compound

-

Anhydrous DMSO

-

A standard thiol-containing compound (e.g., L-cysteine or reduced glutathione)

-

Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

-

Fluorometer

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of known concentrations of the thiol standard (e.g., 0-100 µM L-cysteine) in the reaction buffer.

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Add a constant, excess amount of the this compound solution to each standard concentration and to a blank (buffer only).

-

Incubate for a sufficient time to ensure complete reaction (e.g., 30 minutes at room temperature, protected from light).

-

Measure the fluorescence intensity of each standard at the emission maximum of the this compound-thiol adduct (~465 nm) with excitation at ~385 nm.

-

Plot the fluorescence intensity versus the thiol concentration to generate a standard curve.

-

-

Assay the Unknown Sample:

-

Prepare the protein sample in the same reaction buffer used for the standards.

-

Add the same amount of this compound solution as used for the standards to the protein sample.

-

Incubate under the same conditions.

-

Measure the fluorescence intensity.

-

-

Calculate Thiol Concentration:

-

Determine the thiol concentration in the protein sample by interpolating its fluorescence intensity on the standard curve.

-

The concentration of free thiols per mole of protein can be calculated if the protein concentration is known.

-

Mandatory Visualizations

References

The Application of DACM Fluorescence in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide, commonly known as DACM, is a thiol-reactive fluorescent probe that has become an invaluable tool in the study of biological systems.[1][2] As a coumarin (B35378) derivative, this compound itself is essentially non-fluorescent. However, upon reaction with the sulfhydryl (thiol) group of cysteine residues in proteins and other biomolecules, it forms a stable thioether bond and becomes highly fluorescent.[3] This "turn-on" characteristic makes this compound an excellent choice for specifically labeling and detecting proteins, as it minimizes background fluorescence from unreacted probes. Its blue fluorescence, high molar extinction coefficient, and significant quantum yield upon binding make it a sensitive reporter for a variety of biochemical and cellular applications.[3][4] This guide provides an in-depth overview of the core principles, quantitative data, and experimental protocols associated with the use of this compound in biological research.

Mechanism of Action

The utility of this compound as a fluorescent probe is rooted in its maleimide (B117702) group, which exhibits high selectivity for thiol groups under physiological pH conditions (pH 7-7.5).[5][6] The reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide double bond. This reaction forms a stable, covalent thioether linkage. The formation of this adduct alters the electronic structure of the coumarin fluorophore, leading to a significant increase in its fluorescence quantum yield.

Figure 1. Reaction of this compound with a protein thiol group.

Data Presentation: Photophysical Properties

The fluorescence properties of this compound are fundamentally altered upon its reaction with a thiol. The key quantitative parameters are summarized in the table below.

| Property | Unbound this compound | This compound-Thiol Adduct | Citation(s) |

| Excitation Maximum (λex) | Not fluorescent | ~396 nm | [4] |

| Emission Maximum (λem) | Not fluorescent | ~468 nm | [4] |

| Quantum Yield (Φ) | Very Low | High | [3] |

| Fluorescence Lifetime (τ) | Not Reported | Not Reported |

Note: The exact quantum yield and fluorescence lifetime for the this compound-thiol adduct are not consistently reported in the literature, though it is widely acknowledged to have a high quantum yield upon reaction.[3]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for labeling a purified protein containing accessible cysteine residues with this compound.

Materials:

-

Purified protein (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. The buffer should be free of thiols.

-

This compound powder.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional).

-

Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis equipment for purification.[3]

Procedure:

-

Protein Preparation:

-

Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[6] Buffers like PBS, Tris, or HEPES at pH 7.0-7.5 are suitable.[5]

-

If the protein has intramolecular disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5][7] Note: Do not use dithiothreitol (B142953) (DTT) or β-mercaptoethanol as they contain thiols that will react with this compound.

-

-

This compound Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7] This should be done immediately before use as maleimides can be sensitive to moisture.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of this compound to protein is a common starting point.[7] The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5][7]

-

-

Purification:

-

Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-50).[3]

-

Alternatively, the labeled protein can be purified by dialysis against a suitable buffer.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of the this compound adduct (~396 nm).

-

Live Cell Staining with this compound

This protocol provides a general guideline for staining live cells to visualize intracellular components rich in free thiols, such as glutathione (B108866) or specific proteins.

Materials:

-

Cultured cells on coverslips or in an imaging dish.

-

This compound stock solution (10 mM in DMSO).

-

Cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS).

Procedure:

-

Cell Preparation:

-

Grow cells to the desired confluency on a suitable imaging vessel.

-

-

Staining Solution Preparation:

-

Dilute the this compound stock solution in pre-warmed cell culture medium or imaging buffer to a final concentration in the range of 1-20 µM. The optimal concentration should be determined experimentally to maximize signal and minimize toxicity.

-

-

Cell Staining:

-

Remove the existing culture medium from the cells and replace it with the this compound staining solution.

-

Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or imaging buffer to remove any unreacted this compound.[8]

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., DAPI or custom filter set with excitation around 390-400 nm and emission around 460-480 nm).

-

Mandatory Visualization

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the process of labeling a protein with this compound and purifying the conjugate for downstream applications.

Figure 2. Workflow for labeling proteins with this compound.

Application in Studying Protein-Protein Interactions via FRET

This compound can be used as a donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to study protein-protein interactions. When a this compound-labeled protein (Donor) comes into close proximity (1-10 nm) with another protein labeled with a suitable acceptor fluorophore (e.g., Fluorescein), energy can be transferred from the excited this compound to the acceptor. This results in a decrease in this compound's fluorescence and an increase in the acceptor's fluorescence, indicating that the two proteins are interacting.

Figure 3. Principle of FRET using a this compound-labeled protein.

Conclusion

This compound is a versatile and highly sensitive fluorescent probe for the detection and analysis of thiols in biological systems. Its property of becoming fluorescent only after reacting with a sulfhydryl group makes it an ideal tool for protein labeling, with low background signal and high specificity. The detailed protocols and principles outlined in this guide provide a solid foundation for researchers to incorporate this compound into their experimental workflows, enabling the study of protein structure, function, and interactions with high precision. Further optimization of the provided protocols will be necessary to suit specific proteins, cell types, and experimental questions.

References

- 1. This compound [N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide] - 10 mg [anaspec.com]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. N-(7-dimethylamino-4-methylcoumarinyl)-maleimide (this compound): an alternative label for fluorescence tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. biotium.com [biotium.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Labeling Cysteine Residues with DACM

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM), a fluorescent reagent highly selective for thiol groups, making it an invaluable tool for labeling cysteine residues in proteins.[1] This document details the reagent's properties, its reaction mechanism, experimental protocols, and key applications in protein analysis.

Introduction to this compound

N-(7-dimethylamino-4-methylcoumarinyl)maleimide, or this compound, is a thiol-reactive fluorescent probe widely used for studying protein structure and function.[2][3] Its utility stems from the maleimide (B117702) group, which reacts specifically with the sulfhydryl (thiol) group of cysteine residues under mild conditions.[4] Upon reaction, this compound forms a stable thioether bond, and its fluorescence properties change significantly, providing a basis for detection and quantification.[5] This reagent is particularly advantageous due to its high molar extinction coefficient and the substantial quantum yield of its adduct with protein sulfhydryl groups.[5]

Physicochemical and Spectral Properties

This compound is a small molecule (Molecular Weight: 298.29 g/mol ) that exhibits a significant shift in its fluorescence spectrum upon covalent attachment to a cysteine residue.[1][2] This property is crucial for minimizing background noise from unreacted dye.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O₄ | [1] |

| Molecular Weight | 298.29 g/mol | [1] |

| Excitation Wavelength (λex) | ~396 nm | [6] |

| Emission Wavelength (λem) | ~468 nm | [6] |

| Appearance | Solid | |

| Reactivity | Highly selective for thiol groups (-SH) | [1] |

Reaction Mechanism with Cysteine

The labeling of cysteine residues by this compound proceeds via a Michael addition reaction. The maleimide moiety of this compound contains a carbon-carbon double bond that is highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue. This reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with other nucleophilic groups like the ε-amino group of lysine.[4] At pH values above 7.5, the reactivity with primary amines increases, which can lead to non-specific labeling.[4]

Detailed Experimental Protocol

This section provides a generalized protocol for labeling a target protein with this compound. Optimization may be required depending on the specific protein and experimental goals.

4.1. Materials and Reagents

-

Purified protein of interest in a suitable buffer (e.g., PBS, HEPES) without thiol-containing reagents.

-

This compound powder.

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving this compound.

-

Reducing agent (e.g., Dithiothreitol - DTT) if disulfide bonds need to be reduced.

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).

-

Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis tubing for removing excess dye.[5]

4.2. Step-by-Step Procedure

-

Protein Preparation:

-

Ensure the protein sample is pure and at a concentration of approximately 1 mg/mL.[7]

-

If the target cysteines are in disulfide bonds, reduction is necessary. Incubate the protein with a 10-20 fold molar excess of DTT for 1 hour at room temperature.

-

Crucially, remove the DTT before adding this compound, as it will compete for the dye.[8] This can be achieved by dialysis or using a desalting column.

-

-

This compound Stock Solution Preparation:

-

Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use as maleimides can hydrolyze in aqueous solutions.

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of this compound over the protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight, with gentle stirring and protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM. This will react with any unreacted this compound.

-

-

Removal of Excess this compound:

-

Separate the labeled protein from unreacted this compound and the quenching reagent using a size-exclusion chromatography column or extensive dialysis against the desired buffer.[5]

-

-

Analysis and Quantification:

-

Confirm labeling by running the sample on an SDS-PAGE gel and visualizing the fluorescence using a UV transilluminator.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the this compound (at ~396 nm).

-

References

- 1. scbt.com [scbt.com]

- 2. This compound [N-(7-Dimethylamino-4-methylcoumarin-3-yl)maleimide] - 10 mg [anaspec.com]

- 3. moleculardepot.com [moleculardepot.com]

- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(7-dimethylamino-4-methylcoumarinyl)-maleimide (this compound): an alternative label for fluorescence tracing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protein labeling protocol [abberior.rocks]

- 8. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Coumarin-Based Thiol Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), are of paramount importance in understanding cellular redox homeostasis and the progression of various diseases. Coumarin-based fluorescent probes have emerged as powerful tools for this purpose, offering high sensitivity, selectivity, and the ability to visualize thiols in living systems. This technical guide provides an in-depth overview of the discovery, development, and application of these probes, with a focus on their synthesis, sensing mechanisms, and experimental use.

Introduction to Coumarin-Based Thiol Probes

Coumarin (B35378) and its derivatives are a class of organic compounds widely recognized for their excellent photophysical properties, including high fluorescence quantum yields and good photostability.[1] These characteristics make them ideal fluorophores for the design of fluorescent probes. The core strategy behind coumarin-based thiol probes is to modify the coumarin scaffold with a thiol-reactive group. This group quenches the fluorescence of the coumarin core. Upon reaction with a thiol, the quenching group is cleaved or undergoes a structural change, restoring the fluorescence of the coumarin and providing a measurable signal.[2]

The primary mechanisms governing the interaction between coumarin-based probes and thiols include:

-

Michael Addition: The nucleophilic addition of a thiol to an electron-deficient carbon-carbon double bond.[1][3]

-

Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group from an aromatic ring by a thiolate anion.[2]

-

Cleavage-based Reactions: Thiol-induced cleavage of a specific chemical bond, such as a sulfonate ester, to release the fluorescent coumarin.[3]

-

Disulfide Exchange: The reaction of a thiol with a disulfide bond within the probe structure.[2]

These diverse reaction mechanisms allow for the fine-tuning of probe selectivity and sensitivity for different biological thiols.

Quantitative Data of Representative Coumarin-Based Thiol Probes

The selection of a suitable probe for a specific application depends on its photophysical and chemical properties. The following tables summarize key quantitative data for a selection of coumarin-based thiol probes described in the literature.

| Probe Name/Identifier | Target Thiol(s) | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference |

| Probe 1 | Cys, Hcy, GSH | ~380 | ~450 | ~70 | <0.0001 (off), N/A (on) | 0.22 µM (for Cys) | [1] |

| SWJT-14 | Cys, Hcy, GSH | 380 (for Cys) | 470 (for Cys) | 90 | 0.0032 (off), 0.028 (on, for Cys) | 0.02 µM (for Cys) | [3] |

| CAA | Cys, Hcy, GSH | N/A | N/A | N/A | N/A | 192 nM (for Cys) | [4] |

| C-HS | H₂S | 470 | 575 | 105 | 0.01 (off), N/A (on) | N/A | [5] |

| Cou-H₂S | H₂S | N/A | 498 | N/A | N/A | 25 nM | [6] |

| Probe with Acrylate Group | Cys | 325 | 450 | 125 | 0.0194 (off), 0.1725 (on) | 47.7 nM | [7] |

Table 1: Photophysical and Performance Data of Selected Coumarin-Based Thiol Probes. N/A indicates data not available in the cited source.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and application of coumarin-based thiol probes, based on common methodologies reported in the literature.

General Synthesis Protocol for a Michael Addition-Based Probe

This protocol describes the synthesis of a coumarin-based probe where the sensing mechanism is based on the Michael addition of a thiol to an α,β-unsaturated ketone.

Materials:

-

7-hydroxycoumarin derivative

-

An appropriate aldehyde or ketone for Knoevenagel condensation

-

Piperidine or other basic catalyst

-

Solvents (e.g., ethanol (B145695), toluene)

-

Acryloyl chloride or other Michael acceptor precursor

-

Triethylamine or other base

-

Dichloromethane (DCM) or other suitable solvent

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of the Coumarin-Michael Acceptor Precursor:

-

Dissolve the 7-hydroxycoumarin derivative and the aldehyde/ketone in a suitable solvent like ethanol or toluene.

-

Add a catalytic amount of a base such as piperidine.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting intermediate by recrystallization or column chromatography.

-

-

Introduction of the Michael Acceptor:

-

Dissolve the purified intermediate in a dry solvent such as DCM under an inert atmosphere.

-

Cool the solution to 0°C and add a base like triethylamine.

-

Slowly add acryloyl chloride (or another suitable Michael acceptor precursor) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final probe product by silica gel column chromatography.

-

-

Characterization:

-

Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol for In Vitro Thiol Detection

This protocol outlines the general procedure for evaluating the response of a coumarin-based thiol probe to thiols in a buffer solution.

Materials:

-

Stock solution of the coumarin-based probe in a suitable solvent (e.g., DMSO).

-

Phosphate-buffered saline (PBS) or other appropriate buffer at the desired pH (typically 7.4).

-

Stock solutions of various thiols (Cys, Hcy, GSH) and other relevant biological analytes (e.g., other amino acids, reactive oxygen species) in buffer.

-

96-well microplate.

-

Fluorescence microplate reader.

Procedure:

-

Preparation of Working Solutions:

-

Prepare a working solution of the probe by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 5-10 µM).

-

Prepare a series of dilutions of the thiol stock solutions in the assay buffer.

-

-

Fluorescence Measurements:

-

To the wells of a 96-well microplate, add the probe working solution.

-

Add varying concentrations of the thiol solutions to the respective wells. Include a control well with only the probe solution.

-

To test for selectivity, add solutions of other biological analytes to separate wells containing the probe.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, protected from light.

-

Measure the fluorescence intensity at the predetermined excitation and emission wavelengths using a fluorescence microplate reader.

-

-

Data Analysis:

-

Plot the fluorescence intensity against the thiol concentration to generate a calibration curve.

-

Determine the limit of detection (LOD) based on the signal-to-noise ratio.

-

Compare the fluorescence response to thiols with that of other analytes to assess selectivity.

-

Protocol for Live Cell Imaging of Thiols

This protocol provides a general guideline for using coumarin-based probes to visualize intracellular thiols.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips.

-

Cell culture medium (e.g., DMEM).

-

Stock solution of the coumarin-based probe in DMSO.

-

Phosphate-buffered saline (PBS).

-

Thiol modulator (optional, e.g., N-ethylmaleimide (NEM) as a thiol-scavenger).

-

Confocal laser scanning microscope.

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells on a suitable imaging dish and culture until they reach the desired confluency.

-

(Optional) To modulate intracellular thiol levels, pre-incubate the cells with a thiol modulator like NEM for a specific duration.

-

-

Probe Loading:

-

Wash the cells twice with PBS.

-

Incubate the cells with a solution of the coumarin-based probe in serum-free medium (e.g., 5-10 µM) for a specified time (e.g., 30 minutes) at 37°C.[8]

-

-

Cell Imaging:

-

After incubation, wash the cells twice with PBS to remove any excess probe.

-

Add fresh culture medium or PBS to the cells.

-

Image the cells using a confocal microscope with the appropriate excitation and emission filters for the specific probe.

-

Capture fluorescence images to visualize the distribution and relative abundance of intracellular thiols.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with coumarin-based thiol probes.

References

- 1. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: DACM Staining for Live Cell Glutathione Quantification

Introduction

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent dye widely used for the detection and quantification of free sulfhydryl groups in living cells. Its primary application is the measurement of intracellular glutathione (B108866) (GSH), the most abundant non-protein thiol in eukaryotic cells.[1][2] GSH plays a pivotal role in maintaining cellular redox homeostasis, protecting cells from oxidative damage, and participating in various detoxification processes.[1][2] this compound itself is only weakly fluorescent but becomes highly fluorescent upon reacting with the thiol group of GSH, forming a stable, fluorescent adduct. This reaction allows for the sensitive detection of cellular GSH levels using fluorescence microscopy and flow cytometry.[3]

Mechanism of Action

The maleimide (B117702) group of this compound reacts specifically and covalently with the sulfhydryl group (-SH) of glutathione. This Michael addition reaction results in the formation of a fluorescent thioether conjugate. The conjugation alters the electronic structure of the coumarin (B35378) fluorophore, leading to a significant increase in its fluorescence quantum yield. The intensity of the resulting fluorescence is directly proportional to the concentration of intracellular GSH, making this compound a valuable tool for assessing cellular redox status.

Quantitative Data Summary

The following table summarizes key parameters for this compound staining and fluorescence detection. Optimal conditions may vary depending on the cell type and experimental setup.

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | ~396 nm | [4] |

| Emission Wavelength (Em) | ~468 nm | [4][5] |

| Typical Working Concentration | 10-50 µM | N/A |

| Incubation Time | 15-30 minutes | N/A |

| Solvent for Stock Solution | DMSO | [6] |

| Molecular Weight | 298.29 g/mol | [4] |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve 2.98 mg of this compound powder in 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.[4]

-

Working Staining Solution: On the day of the experiment, dilute the 10 mM this compound stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or serum-free cell culture medium, to the desired final working concentration (e.g., 25 µM). Prepare this solution fresh for each experiment.

Live Cell Staining Protocol for Fluorescence Microscopy

-

Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered slides) and culture until they reach the desired confluency (typically 60-80%).

-

Wash: Carefully aspirate the culture medium and wash the cells once with warm PBS or Live Cell Imaging Solution to remove any residual serum.[7]

-

Staining: Add the freshly prepared this compound working staining solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.[8] The optimal incubation time should be determined empirically for each cell line.

-

Wash: Remove the staining solution and wash the cells two to three times with warm PBS or imaging solution to remove any unbound dye.[8]

-

Imaging: Add fresh, warm PBS or imaging medium to the cells.[7] Immediately proceed to image the cells using a fluorescence microscope equipped with a filter set appropriate for DAPI or violet excitation (e.g., ~396 nm excitation and ~468 nm emission).[4][9]

Cell Staining Protocol for Flow Cytometry

-

Cell Preparation: Harvest cells by trypsinization or gentle scraping and prepare a single-cell suspension in a suitable buffer (e.g., PBS containing 1% BSA) at a concentration of 1x10^6 cells/mL.[10]

-

Staining: Add the freshly prepared this compound working staining solution to the cell suspension to achieve the desired final concentration.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Wash: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash the cell pellet twice with cold PBS to remove excess dye.[10]

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS or flow cytometry staining buffer.

-

Analysis: Analyze the stained cells on a flow cytometer using a violet laser for excitation and a blue emission filter.

Diagrams and Workflows

Caption: Mechanism of this compound fluorescence upon reaction with glutathione (GSH).

Caption: Experimental workflow for this compound staining of live cells for microscopy.

References

- 1. Quantitative real-time imaging of glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of glutathione with high throughput live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Cell Imaging [worldwide.promega.com]

- 9. MyScope [myscope.training]

- 10. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for Protein Labeling with DACM

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Diethylamino-3-((((2-maleimidyl)ethyl)amino)carbonyl)coumarin (DACM) is a thiol-reactive fluorescent probe widely used for labeling proteins and other molecules containing free sulfhydryl groups. Its coumarin (B35378) core provides desirable photophysical properties, making it a valuable tool for various applications in biological research, including fluorescence microscopy, immunoassays, and flow cytometry. This compound's maleimide (B117702) group reacts specifically with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond. This high specificity allows for targeted labeling of proteins, often without significantly altering their biological activity.

Upon conjugation to a protein, this compound exhibits a significant increase in its fluorescence quantum yield, making it an excellent reagent for detecting and tracking proteins.[1] This document provides detailed application notes and protocols for the effective use of this compound in protein labeling experiments.

Data Presentation

Photophysical and Chemical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | 7-Diethylamino-3-((((2-maleimidyl)ethyl)amino)carbonyl)coumarin | N/A |

| Molecular Formula | C20H21N3O5 | N/A |

| Molecular Weight | 383.40 g/mol | N/A |

| Excitation Wavelength (λex) | ~396 nm | N/A |

| Emission Wavelength (λem) | ~468 nm | N/A |

| Reactive Group | Maleimide | [2] |

| Target Functional Group | Thiol (Sulfhydryl) | [2] |

| Optimal Reaction pH | 6.5 - 7.5 | [2][3][4] |

Recommended Labeling Conditions

| Parameter | Recommended Range | Notes |

| This compound to Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized for each specific protein and desired degree of labeling.[5] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling. |

| Reaction Buffer | Phosphate-buffered saline (PBS), HEPES | The buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT).[3] |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Incubation time can be adjusted to control the extent of labeling. |

| Reaction Temperature | 4°C to 25°C | Lower temperatures can help maintain protein stability during longer incubation times. |

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling of a Protein with this compound

This protocol describes a general procedure for labeling a protein with this compound. The amounts of protein and this compound can be scaled up or down as needed, maintaining the recommended molar ratios.

Materials:

-

Protein of interest with accessible cysteine residues

-

This compound (FW: 383.40 g/mol )

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.2

-

Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in water

-

Purification column (e.g., Sephadex G-25 desalting column) or dialysis tubing (10 kDa MWCO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains any thiol-containing reagents (e.g., DTT), they must be removed by dialysis or gel filtration prior to labeling.

-

-

This compound Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. For example, dissolve 3.83 mg of this compound in 1 mL of solvent.

-

This stock solution should be prepared fresh and protected from light.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-20 mM.

-

Incubate for 30 minutes at room temperature. The quenching agent will react with any unreacted this compound.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound and quenching agent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).

-

Alternatively, perform dialysis against the storage buffer at 4°C with several buffer changes.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules conjugated per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of this compound (~396 nm, Amax).

-

The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of this compound at 280 nm.

Formula for DOL Calculation:

Where:

-

A₂₈₀ = Absorbance of the conjugate at 280 nm

-

A_max = Absorbance of the conjugate at ~396 nm

-

CF₂₈₀ = Correction factor (A₂₈₀ of free this compound / A_max of free this compound)

-

ε_protein = Molar extinction coefficient of the protein at 280 nm

-

ε_this compound = Molar extinction coefficient of this compound at ~396 nm

-

-

Storage:

-

Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.

-

Mandatory Visualization

References

- 1. old.57357.org [old.57357.org]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 6. Extinction Coefficient [DEAC] | AAT Bioquest [aatbio.com]

Application Note and Protocol: Measurement of Intracellular Glutathione (GSH) using N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM)

For researchers, scientists, and drug development professionals, accurate measurement of intracellular glutathione (B108866) (GSH) is crucial for understanding cellular health, oxidative stress, and drug metabolism. N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a widely used fluorescent probe for the quantitative and qualitative analysis of intracellular GSH. This document provides a detailed protocol for using this compound to measure intracellular GSH, including reagent preparation, experimental procedures for various platforms, and data analysis guidelines.

Principle of the Assay

This compound is a cell-permeable, non-fluorescent compound that becomes highly fluorescent upon reacting with sulfhydryl groups, primarily found in glutathione (GSH). The maleimide (B117702) group of this compound reacts with the sulfhydryl group of GSH via a Michael addition reaction, forming a stable, fluorescent adduct. The intensity of the fluorescence is directly proportional to the intracellular GSH concentration. The resulting adduct can be measured using fluorescence microscopy, flow cytometry, or a fluorescence microplate reader.

Caption: Reaction of this compound with GSH to form a fluorescent adduct.

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution (10 mM):

-

This compound has a molecular weight of 258.29 g/mol .

-

To prepare a 10 mM stock solution, dissolve 2.58 mg of this compound in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Mix thoroughly by vortexing.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored properly.

-

-

This compound Working Solution (10-100 µM):

-

On the day of the experiment, dilute the 10 mM this compound stock solution in a suitable buffer, such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), to the desired final working concentration.

-

The optimal working concentration can vary depending on the cell type and experimental conditions and should be determined empirically (see Section 2.2 for an optimization protocol). A common starting range is 10-100 µM.

-

Optimization of this compound Concentration

To ensure a linear response and avoid cytotoxicity, it is essential to determine the optimal this compound concentration and incubation time for your specific cell type and experimental setup.

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for a microplate reader, chamber slides for microscopy, or a 6-well plate for flow cytometry) and allow them to adhere overnight.

-

This compound Titration: Prepare a series of this compound working solutions with concentrations ranging from 1 µM to 200 µM.

-

Incubation: Remove the culture medium and incubate the cells with the different concentrations of this compound working solution for a fixed time (e.g., 30 minutes) at 37°C, protected from light.

-

Washing: After incubation, wash the cells twice with warm PBS to remove any excess, unreacted this compound.

-

Fluorescence Measurement: Measure the fluorescence intensity using the appropriate instrument (see Section 3 for specific protocols).

-

Data Analysis: Plot the fluorescence intensity against the this compound concentration. The optimal concentration will be within the linear range of the curve, providing a robust signal without causing significant cell death.

Measurement of Intracellular GSH

The following are generalized protocols for different analytical platforms.

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to attach overnight.

-

Treatment (Optional): If studying the effect of a compound on GSH levels, treat the cells with the compound for the desired duration.

-

This compound Labeling: Remove the medium and add 100 µL of the optimized this compound working solution to each well. Incubate for 15-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with 100 µL of warm PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at approximately 380-400 nm and emission at approximately 470-500 nm.

-

Cell Preparation: Prepare a single-cell suspension of 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS with 1% fetal bovine serum).

-

This compound Labeling: Add the optimized concentration of this compound working solution to the cell suspension. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in ice-cold PBS.

-

Data Acquisition: Analyze the cells on a flow cytometer using a UV or violet laser for excitation and a blue emission filter (e.g., 450/50 nm bandpass filter).

-

Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI).

-

Cell Seeding: Seed cells on glass coverslips or in chamber slides and allow them to attach overnight.

-

Treatment (Optional): Treat the cells with the compound of interest.

-

This compound Labeling: Remove the medium and incubate the cells with the optimized this compound working solution for 15-30 minutes at 37°C, protected from light.

-

Washing: Wash the cells three times with warm PBS.

-

Imaging: Mount the coverslips on a slide with a drop of mounting medium. Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~390 nm, Emission: ~480 nm).

Quantitative Data Summary

The optimal experimental parameters for this compound staining can vary. The following table summarizes typical ranges found in the literature.

| Parameter | Recommended Range | Notes |

| This compound Stock Solution | 10 mM in DMSO | Store at -20°C, protected from light. |

| This compound Working Concentration | 10 - 100 µM | Should be optimized for each cell line and application. |

| Incubation Time | 15 - 60 minutes | Longer incubation times may lead to increased background fluorescence. |

| Incubation Temperature | 37°C | Incubation at room temperature is also possible but may require longer times. |

| Excitation Wavelength | 380 - 400 nm | |

| Emission Wavelength | 470 - 500 nm |